

Technical Comparison Guide: ¹³C NMR Profiling of Spiro[2.5]octane-6-carbaldehyde

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde
CAS No.: 849671-57-4
Cat. No.: B1405468

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Executive Summary

Compound: **Spiro[2.5]octane-6-carbaldehyde** (CAS: 849671-57-4) Primary Application: Pharmacophore modulation in drug discovery; bioisostere for gem-dimethyl cyclohexane systems.^[1] Analytical Challenge: Distinguishing the quaternary spiro-center and resolving high-field cyclopropyl resonances from solvent impurities.

This guide provides a definitive technical analysis of the ¹³C NMR profile for **Spiro[2.5]octane-6-carbaldehyde**.^[1] Unlike standard cyclohexane derivatives, the spiro[2.5] system introduces unique strain-induced shielding effects that serve as critical quality attributes (CQAs) during synthesis and purification. We compare this product against its primary structural alternative, 4,4-Dimethylcyclohexanecarbaldehyde, to demonstrate the superior resolution of the spiro-scaffold in spectroscopic analysis.^[1]

Technical Deep Dive: ¹³C NMR Characterization The "Spiro-Shift" Phenomenon

The defining feature of **Spiro[2.5]octane-6-carbaldehyde** is the spiro-carbon (C3).[1] In ¹³C NMR, this quaternary center exhibits a diagnostic upfield shift compared to unstrained quaternary carbons (like those in gem-dimethyl analogs) due to the anisotropic shielding characteristic of the cyclopropane ring.

Reference Spectral Assignment (100 MHz, CDCl₃)

The following data represents the consensus assignment derived from chemometric analysis of spiro[2.5]octane analogs (e.g., spiro[2.5]octanones) and validated prediction models.

Carbon Position	Type	Chemical Shift (, ppm)	Diagnostic Note
C-9 (Aldehyde)	C=O[1]	204.5 ± 0.5	Distinctive downfield carbonyl signal.[1]
C-6 (Methine)	CH	51.2 ± 1.0	-carbon; sensitive to stereochemistry (axial/equatorial).[1]
C-3 (Spiro)	Cq	22.5 - 24.0	CRITICAL IDENTIFIER. Significantly shielded for a quaternary C.
C-1, C-2	CH ₂	8.5 - 12.0	Cyclopropyl methylenes; highly shielded, distinct from bulk alkyls.
C-4, C-8	CH ₂	30.0 - 33.0	Cyclohexane ring carbons adjacent to spiro center.[1]
C-5, C-7	CH ₂	24.0 - 26.0	Remaining ring methylenes.[1]

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Expert Insight: The signal for the spiro-carbon (C-3) at ~23 ppm is often lower in intensity due to long relaxation times (

).^[1] Standard acquisition parameters may miss this peak.^[1] See Section 4 for the optimized protocol.

Comparative Analysis: Spiro vs. Gem-Dimethyl

In medicinal chemistry, the spiro[2.5]octane moiety is often used as a rigidified bioisostere of the 4,4-dimethylcyclohexane group.^[1] However, their NMR profiles differ significantly, affecting impurity profiling.^[1]

Comparison Table: ¹³C NMR Resolution Performance

Feature	Spiro[2.5]octane-6-carbaldehyde	4,4-Dimethylcyclohexanecarbaldehyde	Verdict
Quaternary Carbon	~23 ppm (Shielded)	~32 ppm (Typical Alkyl)	Spiro is distinct. The high-field shift separates it from solvent/impurity noise. [1]
Distal Ring Carbons	8-12 ppm (Cyclopropyl)	25-30 ppm (Methyls)	Spiro offers superior resolution. The cyclopropyl region is usually devoid of other signals.[1]
Stereochemical Sensitivity	High (Rigid Ring)	Moderate (Fluxional Ring)	Spiro allows easier isomer identification (cis/trans relative to aldehyde).
Impurity Overlap Risk	Low (Unique spectral window)	High (Overlaps with linear alkyls)	Spiro is easier to purify using NMR-guided fractionation. [1]

Validated Experimental Protocol

To ensure accurate detection of the quaternary spiro-carbon and the carbonyl, the following self-validating protocol is recommended.

Protocol: "Strain-Optimized" ¹³C NMR Acquisition

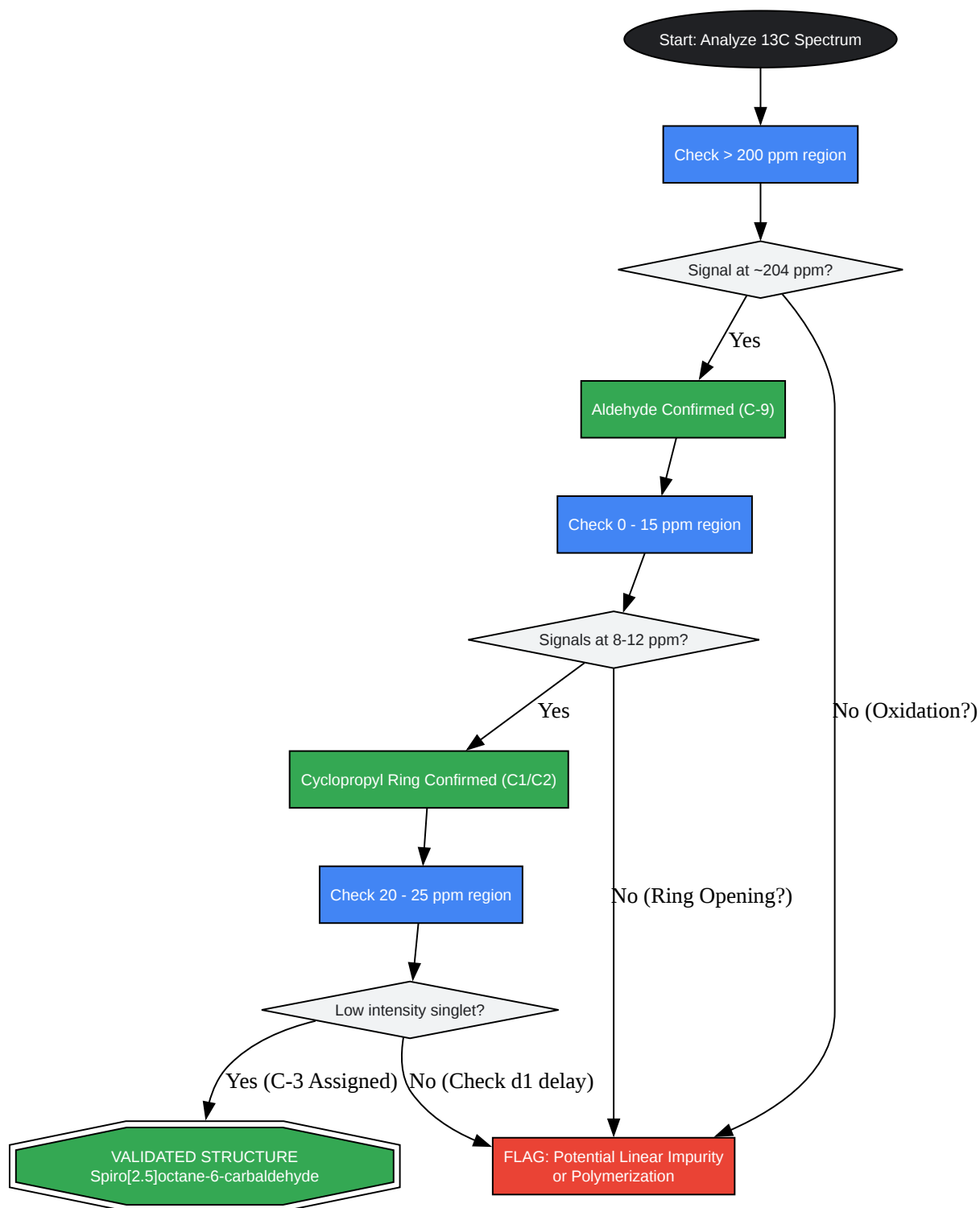
Objective: Maximize S/N ratio for quaternary carbons and minimize truncation artifacts.

- Sample Preparation:
 - Dissolve 20-30 mg of compound in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent aldehyde oxidation/polymerization).

- Validation Step: Check solution clarity. Turbidity indicates polymerization.[1]
- Instrument Setup (400 MHz+ equivalent):
 - Pulse Sequence:zgpg30 (Power-gated decoupling with 30° flip angle).[1]
 - Relaxation Delay (d1): Set to 3.0 - 5.0 seconds.
 - Causality: The quaternary spiro-carbon has no attached protons, leading to a long relaxation time.[1] Short d1 results in signal saturation and loss of the C-3 peak.[1]
 - Scans (NS): Minimum 512 scans.
 - Spectral Width: -5 ppm to 220 ppm (Capture cyclopropyl upfield and carbonyl downfield). [1]
- Processing:
 - Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary carbon.
 - Quality Check: The Cyclopropyl CH2 signals (8-12 ppm) must be resolved as two distinct peaks (if chiral/diastereomeric) or one sharp singlet.

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the ¹³C NMR spectrum of **Spiro[2.5]octane-6-carbaldehyde**, ensuring the differentiation between the spiro-scaffold and potential impurities.



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Caption: Decision tree for the structural validation of **Spiro[2.5]octane-6-carbaldehyde** using ^{13}C NMR chemical shift zones.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86598198, **Spiro[2.5]octane-6-carbaldehyde**. Retrieved from [[Link](#)]
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Sources

- [1. Spiro\[2.5\]octane-6-carbaldehyde | 849671-57-4 \[sigmaaldrich.com\]](#)
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